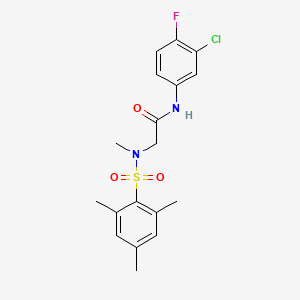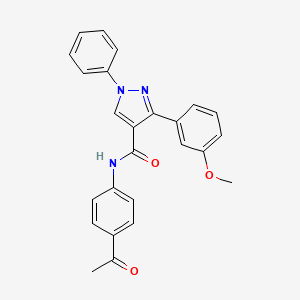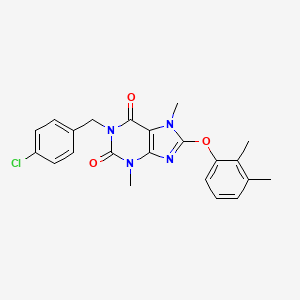![molecular formula C20H26N2O6S B3616279 2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3616279.png)
2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(3,4-dimethoxyphenyl)acetamide
Overview
Description
Mechanism of Action
BAY 41-2272 exerts its vasodilatory effects by activating the soluble guanylate cyclase (sGC) enzyme, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This increase in cGMP levels leads to the relaxation of smooth muscle cells and subsequent vasodilation. BAY 41-2272 is a potent and selective activator of sGC, making it an attractive candidate for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to exhibit a range of biochemical and physiological effects. In addition to its vasodilatory effects, BAY 41-2272 has been shown to inhibit platelet aggregation, reduce inflammation, and decrease oxidative stress. Furthermore, BAY 41-2272 has been shown to enhance insulin sensitivity and improve glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective activator of sGC, which makes it a valuable tool for studying the role of sGC in various physiological processes. Additionally, BAY 41-2272 has been shown to be stable in solution, making it easy to handle and store. However, there are also some limitations to the use of BAY 41-2272 in lab experiments. For example, it has been shown to exhibit some non-specific effects, which can complicate the interpretation of results. Additionally, BAY 41-2272 is relatively expensive, which can limit its use in some studies.
Future Directions
There are several future directions for the study of BAY 41-2272. One area of interest is the potential use of BAY 41-2272 in the treatment of cardiovascular diseases. Further studies are needed to determine the optimal dosing and administration of BAY 41-2272 for different cardiovascular conditions. Additionally, there is a need for studies to investigate the potential use of BAY 41-2272 in the treatment of other diseases, such as type 2 diabetes and erectile dysfunction. Finally, there is a need for further studies to elucidate the mechanisms underlying the non-specific effects of BAY 41-2272, which can help to improve the interpretation of results in future studies.
Conclusion:
In conclusion, BAY 41-2272 is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research. It exhibits potent vasodilatory effects and has been studied for its potential use in the treatment of cardiovascular diseases, erectile dysfunction, and type 2 diabetes. BAY 41-2272 is a valuable tool for studying the role of sGC in various physiological processes, but its non-specific effects and high cost can limit its use in some studies. Further studies are needed to determine the optimal dosing and administration of BAY 41-2272 for different conditions and to investigate its potential use in other diseases.
Scientific Research Applications
BAY 41-2272 has been extensively studied for its potential application in various fields of research. One of the most promising applications of BAY 41-2272 is in the treatment of cardiovascular diseases. It has been shown to exhibit potent vasodilatory effects, which can be beneficial in the treatment of hypertension, pulmonary hypertension, and heart failure. Additionally, BAY 41-2272 has been studied for its potential use in the treatment of erectile dysfunction, as it has been shown to enhance penile erection by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.
properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-20(2,3)22-29(24,25)16-9-7-15(8-10-16)28-13-19(23)21-14-6-11-17(26-4)18(12-14)27-5/h6-12,22H,13H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZHYDELFWVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-chloro-5-{[({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3616208.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3616215.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzamide](/img/structure/B3616223.png)

![6-iodo-3-(2-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B3616241.png)


![2-[(2-chloro-5-iodobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3616249.png)
![4-fluoro-N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3616251.png)

![4-nitro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3616259.png)
![N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B3616264.png)
![3-methyl-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616275.png)
![N-(3-acetylphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B3616278.png)